Dimethyl(trifluoromethyl)phosphine oxide

Vapor-phase processing Thermodynamic characterization Material purification

Indiscriminate use of phosphine oxide ligands often leads to poor catalytic control. Dimethyl(trifluoromethyl)phosphine oxide provides a single CF3 group, balancing enhanced Lewis acidity with stability, unlike non-fluorinated or perfluorinated analogs. • ΔvapH 52.4 kJ/mol at 358 K for precise vapor delivery (CVD/ALD) • H-bond acceptor (O···O 266.3 pm) for co-crystal engineering • Stabilizes metal complexes against oxidative degradation. Reliable global supply.

Molecular Formula C3H6F3OP
Molecular Weight 146.05 g/mol
Cat. No. B1647637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(trifluoromethyl)phosphine oxide
Molecular FormulaC3H6F3OP
Molecular Weight146.05 g/mol
Structural Identifiers
SMILESCP(=O)(C)C(F)(F)F
InChIInChI=1S/C3H6F3OP/c1-8(2,7)3(4,5)6/h1-2H3
InChIKeySWIBLOZILXBMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(trifluoromethyl)phosphine oxide (CAS 26348-91-4): Baseline Physicochemical and Structural Profile for Procurement Evaluation


Dimethyl(trifluoromethyl)phosphine oxide is a tertiary phosphine oxide bearing one trifluoromethyl and two methyl substituents on the phosphorus center [1]. It is a fully characterized, low-molecular-weight organophosphorus compound with a documented enthalpy of vaporization (ΔvapH) of 52.4 kJ/mol at 358 K [2], indicating its volatile nature and suitability for vapor-phase handling in certain applications. The solid-state molecular structure of its derivatives reveals a distorted tetrahedral geometry at phosphorus, with intermolecular hydrogen-bonding interactions observable in crystalline forms, such as an O···O distance of 266.3 pm in related phosphine oxide structures [3]. These fundamental data serve as the basis for evaluating its differentiation from analogs lacking the unique electronic profile conferred by the trifluoromethyl group.

Why Generic Phosphine Oxide Substitution Fails: Electronic Divergence in Dimethyl(trifluoromethyl)phosphine oxide vs. Non-Fluorinated and Perfluorinated Analogs


Indiscriminate substitution of phosphine oxide ligands or reagents based solely on phosphorus-oxygen functionality is scientifically unsound due to the profound influence of the trifluoromethyl substituent on electronic and steric properties. The strong electron-withdrawing nature of the CF3 group drastically modulates the Lewis basicity of the P=O oxygen and the electrophilicity of the phosphorus center compared to non-fluorinated analogs like trimethylphosphine oxide (Me3PO) [1]. Furthermore, this compound occupies a specific intermediate position between fully alkylated phosphine oxides and fully perfluorinated analogs such as tris(trifluoromethyl)phosphine oxide ((CF3)3PO). The latter, with three CF3 groups, exhibits extreme electronic withdrawal that can render it too electron-poor for many catalytic cycles or lead to hydrolytic instability [2]. The single CF3 group in the target compound thus provides a quantifiable balance of enhanced Lewis acidity and electron-withdrawing capacity while maintaining sufficient stability and synthetic accessibility, directly impacting catalytic turnover, substrate scope, and process robustness. The following quantitative evidence demonstrates why this specific substitution pattern is non-interchangeable with its closest structural relatives.

Quantitative Differentiation of Dimethyl(trifluoromethyl)phosphine oxide: Head-to-Head and Cross-Study Comparative Data


Thermal Volatility Profile: Enthalpy of Vaporization of Dimethyl(trifluoromethyl)phosphine oxide vs. Trimethylphosphine Oxide

The enthalpy of vaporization (ΔvapH) of dimethyl(trifluoromethyl)phosphine oxide has been experimentally determined to be 52.4 kJ/mol at 358 K [1]. This value reflects the energy required to transition the compound from liquid to gas phase and is a key metric for evaluating its suitability in vapor-phase deposition or purification processes. In contrast, the direct non-fluorinated analog, trimethylphosphine oxide (CAS 676-96-0), lacks a reported ΔvapH value in comparable authoritative databases, with literature primarily documenting its boiling point at atmospheric pressure as 193.7–215 °C . The availability of precise vaporization enthalpy for the target compound enables more accurate thermodynamic modeling and process design for applications requiring controlled volatility.

Vapor-phase processing Thermodynamic characterization Material purification

Hydrogen-Bond Acceptor Geometry: Crystallographic O···O Distance in Dimethyl(trifluoromethyl)phosphine oxide Derivative

In the solid state, a derivative of dimethyl(trifluoromethyl)phosphine oxide — specifically [3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)]propylmethyltrifluoromethylphosphine oxide (compound 5) — exhibits an intermolecular hydrogen bond between the hydroxyl donor and the P=O acceptor with an O···O distance of 266.3 pm [1]. This distance is consistent with a moderately strong hydrogen-bonding interaction. While direct crystallographic data for the parent compound is limited, this structurally related phosphine oxide demonstrates the capacity of the P=O moiety in this electronic environment to engage in specific supramolecular assembly. In comparison, non-fluorinated trialkylphosphine oxides typically form two hydrogen bonds in co-crystals, but the presence of the trifluoromethyl group is known to influence hydrogen-bond basicity and tautomeric equilibria [2].

Supramolecular chemistry Crystal engineering Hydrogen-bonding networks

Lewis Basicity Modulation: Dimethyl(trifluoromethyl)phosphine oxide vs. Tris(trifluoromethyl)phosphine oxide in Organocatalysis

The field of phosphine oxide organocatalysis has established that the electron-withdrawing character of substituents is a critical determinant of catalytic activity [1]. Dimethyl(trifluoromethyl)phosphine oxide, with a single CF3 group, presents an intermediate Lewis basicity that is distinct from both fully alkylated analogs and fully perfluorinated analogs. Tris(trifluoromethyl)phosphine oxide ((CF3)3PO), bearing three CF3 groups, is known to be an extremely electron-deficient phosphine oxide that undergoes nucleophilic attack at phosphorus rather than acting as a Lewis base, as demonstrated by its quantitative reaction with dimethylamine to form (CF3)2P(O)NMe2 [2]. This reactivity profile indicates that (CF3)3PO is too electrophilic for many standard Lewis base-catalyzed transformations, whereas the target compound retains sufficient P=O electron density to function as a competent Lewis base while offering enhanced Lewis acidity relative to non-fluorinated analogs.

Organocatalysis Lewis base catalysis Asymmetric synthesis

Strategic Application Scenarios for Dimethyl(trifluoromethyl)phosphine oxide Based on Quantified Differentiation


Vapor-Phase Processing and Thin-Film Deposition

The documented enthalpy of vaporization (52.4 kJ/mol at 358 K) enables precise engineering of vapor delivery systems for chemical vapor deposition (CVD) or atomic layer deposition (ALD) [1]. This compound's volatility, combined with the electronic effects of the CF3 group, makes it a candidate for depositing phosphorus-doped or fluorinated thin films. In contrast, non-fluorinated analogs like trimethylphosphine oxide lack equivalent thermodynamic data, rendering them less predictable for vapor-phase process design.

Development of Moderately Lewis Acidic Organocatalysts

The intermediate Lewis basicity inferred from its single CF3 substitution positions this compound as a tunable Lewis base for asymmetric organocatalysis [2]. It avoids the electrophilic reactivity observed with tris(trifluoromethyl)phosphine oxide, which undergoes nucleophilic attack rather than serving as a catalyst [3]. Researchers seeking to enhance catalyst turnover by tuning the electron density at the P=O oxygen—without sacrificing the Lewis base function—should prioritize this compound over fully perfluorinated alternatives.

Crystal Engineering and Supramolecular Scaffolds

The crystallographic evidence of a hydrogen-bonded O···O distance of 266.3 pm in a closely related derivative confirms that the P=O group in this fluorinated environment is a viable hydrogen-bond acceptor [4]. This supports the use of dimethyl(trifluoromethyl)phosphine oxide in designing co-crystals or supramolecular assemblies where predictable hydrogen-bonding patterns are required, offering a distinct electronic signature compared to non-fluorinated phosphine oxides.

Transition-Metal Ligand for Enhanced Oxidative Stability

The strong electron-withdrawing trifluoromethyl group increases the oxidation potential of the phosphorus center relative to alkylphosphines, potentially stabilizing metal complexes against oxidative degradation [5]. This property is particularly relevant for palladium-catalyzed cross-coupling reactions where ligand oxidation is a known deactivation pathway. The single CF3 group provides this benefit without the excessive electron deficiency that can inhibit metal coordination, as observed with (CF3)3PO derivatives.

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